Progoitrin

Catalog No.
S619003
CAS No.
585-95-5
M.F
C11H19NO10S2
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Progoitrin

CAS Number

585-95-5

Product Name

Progoitrin

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+

InChI Key

MYHSVHWQEVDFQT-KPKJPENVSA-N

SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

epi-progoitrin, epiprogoitrin, progoitrin, progoitrin, (S)-isomer, progoitrin, monopotassium salt

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C=CC(C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O)O

Description

2-Hydroxy-3-butenyl glucosinolate is a natural product found in Notoceras bicorne, Brassica oleracea, and other organisms with data available.

Breakdown to Glucoraphanin

When consumed and broken down by the enzyme myrosinase, progoitrin converts to glucoraphanin. Myrosinase is naturally present in these vegetables and can also be found in the gut microbiome. Glucoraphanin is then further broken down to sulforaphane, another compound that has received significant scientific interest for its potential health benefits [].

Research on Potential Health Benefits

Sulforaphane is being studied for its possible role in various health areas, including:

  • Cancer prevention: Some studies suggest that sulforaphane may have properties that could help prevent cancer []. However, more research is needed to understand these effects fully.
  • Antioxidant activity: Sulforaphane exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals [].

Progoitrin is a member of the glucosinolate family, which are sulfur-containing compounds primarily found in cruciferous vegetables such as cabbage, kale, mustard, and brussels sprouts. Its chemical structure is characterized by the presence of a 2-hydroxybut-3-enyl side chain, making it a unique glucosinolate. Upon ingestion, progoitrin is hydrolyzed to form goitrin, an active compound known for its antithyroid effects, which can lead to decreased thyroid hormone production and potentially result in goitre formation in susceptible individuals .

Progoitrin undergoes hydrolysis primarily through the action of myrosinase, an enzyme present in plant tissues. This reaction converts progoitrin into goitrin and other derivatives, including nitriles such as 1-cyano-2-hydroxy-3-butene (also known as crambene) and 1-cyano-2-hydroxy-3,4-epithiobutane. The formation of these nitriles has been implicated in various biological effects, including hepatotoxicity and nephrotoxicity in animal studies .

Key Reactions:

  • Hydrolysis: Progoitrin + Myrosinase → Goitrin + Other Products
  • Formation of Nitriles: Progoitrin → 1-Cyano-2-hydroxy-3-butene + 1-Cyano-2-hydroxy-3,4-epithiobutane

The biological activity of progoitrin is primarily linked to its conversion to goitrin. Goitrin acts as a goitrogen, inhibiting the synthesis of thyroid hormones by interfering with iodine uptake in the thyroid gland. This can lead to hypothyroidism if consumed in significant amounts over time. Additionally, studies have indicated that certain nitrile derivatives formed from progoitrin can exhibit hepatotoxic and nephrotoxic properties in laboratory animals .

Progoitrin can be synthesized through various methods, primarily involving the extraction from cruciferous plants or through synthetic organic chemistry approaches. The natural extraction process typically involves:

  • Harvesting: Collection of plant material rich in glucosinolates.
  • Extraction: Use of solvents to isolate progoitrin from the plant matrix.
  • Purification: Techniques such as chromatography may be employed to purify progoitrin.

Synthetic methods may involve the construction of its glucosinolate structure through organic synthesis techniques that build the characteristic side chains and functional groups .

Progoitrin has several applications:

  • Nutritional Research: Studied for its potential health benefits and risks associated with consumption of cruciferous vegetables.
  • Agricultural Science: Investigated for its role in plant defense mechanisms against pests and diseases.
  • Pharmacology: Explored for its potential therapeutic applications due to its biological activity, particularly concerning thyroid function .

Research on progoitrin has included studies on its interactions with various biological systems:

  • Toxicological Studies: Investigations into the effects of progoitrin-derived nitriles on liver and kidney function in animal models have shown significant toxicity at certain doses.
  • Nutrient Interactions: Studies have examined how progoitrin affects nutrient absorption and metabolism, particularly regarding iodine and thyroid hormones .

Progoitrin shares structural similarities with other glucosinolates but is unique due to its specific hydrolysis products and biological effects. Below is a comparison with some similar compounds:

Compound NameHydrolysis ProductsBiological Effects
ProgoitrinGoitrinAntithyroid effects
SinigrinAllyl isothiocyanateAntimicrobial properties
Gluconapin4-Pentenyl isothiocyanateAntioxidant properties
Glucobrassicanapin5-Hexenyl isothiocyanatePotential cancer preventive effects

Unique Aspects of Progoitrin

Progoitrin's distinctiveness lies in its predominant conversion to goitrin, which has specific implications for thyroid health, unlike other glucosinolates that may not exhibit such pronounced antithyroid activity .

XLogP3

-1.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

389.04503815 g/mol

Monoisotopic Mass

389.04503815 g/mol

Heavy Atom Count

24

UNII

S27T66W417

Wikipedia

Progoitrin

Dates

Modify: 2024-02-18

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